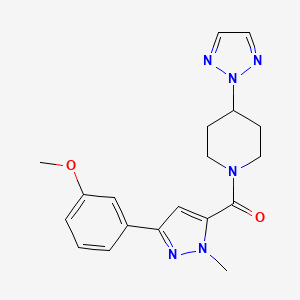

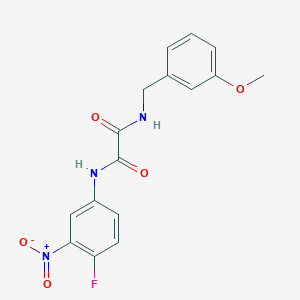

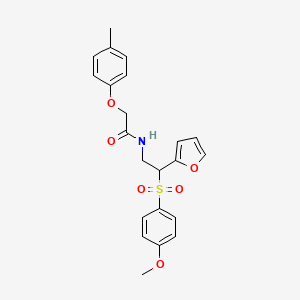

![molecular formula C20H15ClN2O2S B2764307 2-(2-氯苄基)-4-苯基-2H-苯并[e][1,2,3]噻二唑-1,1-二氧化物 CAS No. 2319878-02-7](/img/structure/B2764307.png)

2-(2-氯苄基)-4-苯基-2H-苯并[e][1,2,3]噻二唑-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” belongs to the 1,2,4-benzothiadiazine-1,1-dioxide family . The biological activities of this family include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by various functional groups attached to the ring .

Synthesis Analysis

The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide derivatives, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives .科学研究应用

Synthesis and Chemistry

1,2,3-Benzothiadiazine 1,1-dioxides combine structural features from both 1,2,4-benzothiadiazine 1,1-dioxide derivatives (such as chlorothiazide and hydrochlorothiazide) and phthalazinone derivatives (used in treatments ranging from ovarian cancer to diabetes and allergy). Since the 1960s, research has focused on the synthesis, reactions, and potential therapeutic applications of 1,2,3-benzothiadiazine 1,1-dioxides . These compounds offer a promising scaffold for medicinal chemistry.

Ring Closure Strategies

Various synthetic strategies have been employed to prepare 1,2,3-benzothiadiazine 1,1-dioxides. For instance, diazotation of 2-aminobenzophenones followed by reaction with sulfur dioxide yields ortho-benzoylbenzenesulfonyl chlorides, which cyclize with hydrazine to form 4-aryl-substituted target compounds .

Pharmacological Activities

While 1,2,3-benzothiadiazine 1,1-dioxides have not yet reached the same prominence as their 1,2,4-benzothiadiazine counterparts, they exhibit interesting pharmacological activities. For example:

- PI3Kδ Inhibition : Novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were evaluated for their antiproliferative activity against human B-cell SU-DHL-6. These compounds significantly inhibited cell proliferation and maintained high selectivity over other PI3K isoforms .

Patent Applications and Commercialization

Efforts to patent novel derivatives and explore commercialization avenues are essential for translating research findings into practical applications.

作用机制

Target of Action

The primary target of this compound is the Phosphoinositide 3-kinases delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in regulating numerous biological functions, including cell growth, proliferation, differentiation, and motility .

Mode of Action

The compound acts as an inhibitor of PI3Kδ . It interacts with the deeper hydrophobic pocket of PI3Kδ, leading to a decrease in its activity . This interaction results in the inhibition of the downstream signaling pathways regulated by PI3Kδ .

Biochemical Pathways

The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is a critical regulator of cell survival and proliferation . By inhibiting PI3Kδ, the compound can disrupt this pathway, leading to potential antiproliferative effects .

Pharmacokinetics

The compound’s potency and selectivity over other pi3k isoforms suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s inhibition of PI3Kδ leads to significant antiproliferative activity against certain cell lines. For instance, it has been shown to inhibit the proliferation of human B-cell SU-DHL-6 with GI50 values of 2.13 and 2.50 μM .

Action Environment

: Source

属性

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2S/c21-18-12-6-4-10-16(18)14-23-22-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)26(23,24)25/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAOFKMEKQZOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

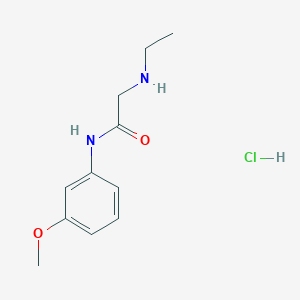

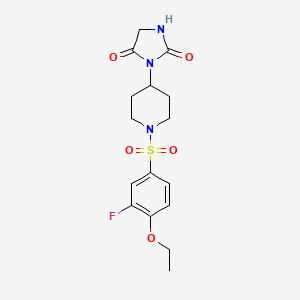

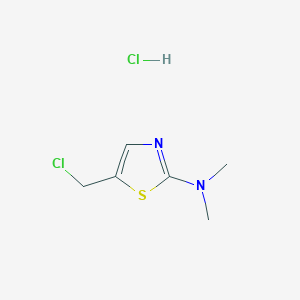

![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

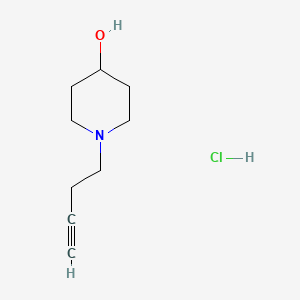

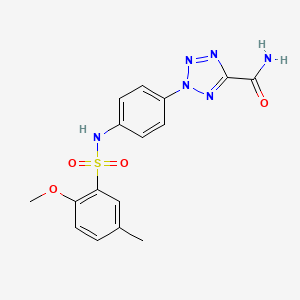

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2764229.png)

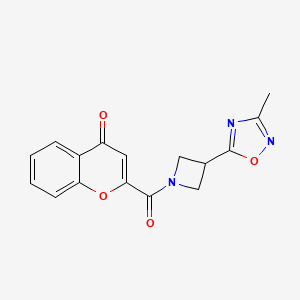

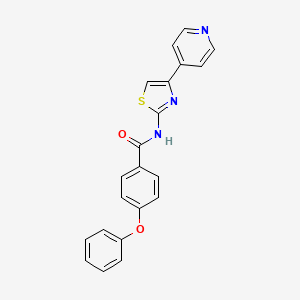

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide](/img/structure/B2764242.png)

![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)